

# A Comparative Guide to Public Datasets in Lung Cancer Ferroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of commonly utilized datasets for investigating ferroptosis in lung cancer, providing researchers with a comparative overview of available resources.

While the specified dataset **PKUMDL-LC-101-D04** did not feature in the reviewed ferroptosis literature, a wealth of research leverages publicly available datasets to explore the role of this iron-dependent cell death mechanism in lung cancer. This guide provides a comparative analysis of these alternative datasets, focusing on their application in identifying prognostic markers, therapeutic targets, and understanding the molecular underpinnings of ferroptosis in lung adenocarcinoma (LUAD) and lung squamous cell carcinoma (LUSC).

# Commonly Utilized Datasets in Lung Cancer Ferroptosis Research

Transcriptomic data from large cohorts are central to identifying ferroptosis-related gene signatures and their clinical relevance. The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) are the most prominent sources for these studies.



| Dataset                                                                | Cancer Type                     | Description                                                                                                                                                                                                                                                                   | Representative<br>Studies                                                                                                                                     |
|------------------------------------------------------------------------|---------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| TCGA-LUAD                                                              | Lung Adenocarcinoma             | A comprehensive dataset from The Cancer Genome Atlas containing RNA sequencing, clinical, and mutation data for hundreds of LUAD patients. It is frequently used as a primary cohort for developing and testing prognostic models related to ferroptosis.  [1][2][3][4][5][6] | Development of ferroptosis-related prognostic signatures, analysis of immune microenvironment, and identification of therapeutic vulnerabilities.[1][3][4][6] |
| TCGA-LUSC                                                              | Lung Squamous Cell<br>Carcinoma | Similar to TCGA-<br>LUAD, this dataset<br>provides multi-omics<br>data for LUSC<br>patients and is crucial<br>for studying<br>ferroptosis in this<br>specific subtype of<br>lung cancer.[5][7]                                                                                | Construction of prognostic models and investigation of the role of ferroptosis-related genes in LUSC progression.[7]                                          |
| GEO Datasets (e.g.,<br>GSE4573,<br>GSE13213,<br>GSE30219,<br>GSE68465) | Lung Cancer (various subtypes)  | The Gene Expression Omnibus hosts numerous datasets from independent studies. These are often used as validation cohorts to confirm the robustness of prognostic signatures and findings derived                                                                              | External validation of ferroptosis-related gene signatures for predicting overall survival in lung cancer patients.[5][6][7]                                  |



from TCGA data.[5][6]

[7]

## **Experimental Protocols: A General Workflow**

The majority of the reviewed studies that utilize these datasets follow a standardized bioinformatics workflow to identify and validate ferroptosis-related gene signatures.

- 1. Data Acquisition and Processing:
- RNA sequencing data and corresponding clinical information for lung cancer patients are downloaded from TCGA and GEO databases.[2][3][6][7]
- A list of known ferroptosis-related genes is typically obtained from curated databases such as FerrDb.[1][2][3]
- 2. Identification of Differentially Expressed Genes (DEGs):
- The expression levels of ferroptosis-related genes are compared between tumor and adjacent normal tissues to identify DEGs.[6]
- 3. Construction of a Prognostic Signature:
- Univariate Cox regression analysis is performed to identify DEGs with prognostic significance.[2][6]
- The Least Absolute Shrinkage and Selection Operator (LASSO) Cox regression analysis is then applied to the prognostically significant genes to build a multi-gene prognostic signature and calculate a risk score for each patient.[2][6]
- 4. Validation of the Prognostic Signature:
- Patients are stratified into high-risk and low-risk groups based on the median risk score.
- Kaplan-Meier survival analysis is used to compare the overall survival between the two groups.[2][3]







- The predictive accuracy of the signature is assessed using Receiver Operating Characteristic (ROC) curves.[3]
- The signature is further validated in independent GEO cohorts.[2][7]
- 5. Functional Enrichment Analysis:
- Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are performed to elucidate the biological functions and pathways associated with the identified gene signature.[8]
- 6. In Vitro Experimental Validation:
- The expression of key genes from the signature is often validated in lung cancer cell lines using techniques like qRT-PCR and western blotting.[9]
- Functional assays, such as cell viability assays and lipid peroxidation detection after siRNA-mediated knockdown of key genes, are conducted to confirm their role in ferroptosis.[9][10]





### Bioinformatics Workflow for Ferroptosis Research



Click to download full resolution via product page

A typical bioinformatics workflow for identifying and validating ferroptosis-related prognostic signatures.

# **Key Signaling Pathways in Lung Cancer Ferroptosis**







The research consistently highlights a core set of pathways and molecules that regulate ferroptosis in lung cancer. The canonical pathway involves the inhibition of System Xc- or the enzyme Glutathione Peroxidase 4 (GPX4), leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.





Click to download full resolution via product page

Core signaling pathways implicated in the regulation of ferroptosis in lung cancer.



Several key regulators have been identified through analyses of these datasets:

- System Xc- (SLC7A11/SLC3A2): This cystine/glutamate antiporter is crucial for the synthesis of glutathione (GSH), a key antioxidant.[11] Inhibition of System Xc- by molecules like erastin depletes GSH and induces ferroptosis.[11] High expression of SLC7A11 is often associated with a poor prognosis in non-small cell lung cancer (NSCLC).[12]
- Glutathione Peroxidase 4 (GPX4): A central regulator of ferroptosis, GPX4 utilizes GSH to reduce toxic lipid peroxides to non-toxic lipid alcohols.[11][13] Its inhibition is a primary mechanism for inducing ferroptosis.[14]
- p53: This tumor suppressor can inhibit the expression of SLC7A11, thereby promoting ferroptosis.[11][12]
- Nuclear factor erythroid 2-related factor 2 (NRF2): A key transcription factor in the antioxidant response, NRF2 can regulate the expression of genes like GPX4 and SLC7A11, thereby protecting cells from ferroptosis.[12]

# **Performance Comparison: Prognostic Signatures**

Numerous studies have developed and validated ferroptosis-related gene signatures to predict the overall survival of lung cancer patients. While the specific genes in each signature vary, they consistently demonstrate the potential of ferroptosis-related biomarkers in patient stratification.



| Study Focus    | Number of<br>Genes in<br>Signature | Key Genes<br>Identified               | Validation<br>Cohorts                                                                   | Predictive Performance (AUC)                                        |
|----------------|------------------------------------|---------------------------------------|-----------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| LUAD Prognosis | 7                                  | GPX2, DDIT4,<br>etc.                  | 5 independent<br>GEO cohorts                                                            | Not specified in abstract, but validated as an ideal biomarker. [2] |
| LUAD Prognosis | 11                                 | Not specified in abstract             | GEO dataset<br>(GSE68465)                                                               | 0.74 in TCGA,<br>good<br>performance in<br>GEO.[3]                  |
| LUSC Prognosis | 5                                  | ALOX5, TFRC,<br>PHKG2, FADS2,<br>NOX1 | TCGA test<br>cohort, entire<br>TCGA,<br>GSE30219,<br>GSE157010,<br>GSE73403,<br>GSE4573 | 0.739.[7]                                                           |
| LUAD Prognosis | 5                                  | CYBB, CISD1,<br>FADD, SAT2,<br>VDAC2  | GSE68465,<br>GSE41271                                                                   | Not specified in abstract, but validated.[6]                        |
| LUAD Prognosis | 7                                  | PRDX6, ACSL3, etc.                    | Validation cohort                                                                       | 0.740 in experimental cohort, 0.705 in validation cohort. [10]      |

AUC: Area Under the Curve, a measure of the model's predictive accuracy.

## Conclusion

While the **PKUMDL-LC-101-D04** dataset is not currently represented in ferroptosis research literature, datasets from TCGA and GEO have proven to be invaluable resources. They have



enabled the identification of robust, ferroptosis-related prognostic signatures and have significantly advanced our understanding of the molecular mechanisms governing this cell death pathway in lung cancer. The consistent findings across multiple studies using these datasets underscore the critical role of ferroptosis in lung cancer biology and highlight its potential as a therapeutic target. Future research will likely continue to leverage these and other large-scale public datasets to refine prognostic models and guide the development of novel cancer therapies that modulate ferroptosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ferroptosis Characterization in Lung Adenocarcinomas Reveals Prognostic Signature With Immunotherapeutic Implication PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and Validation of a Ferroptosis-Related Gene Signature for Overall Survival Prediction in Lung Adenocarcinoma [frontiersin.org]
- 3. Establishment and Validation of a Ferroptosis-Related Gene Signature to Predict Overall Survival in Lung Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis-Linked Six-Gene Panel Enables Machine Learning-Assisted Diagnosis and Therapeutic Guidance in Lung Adenocarcinoma [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a ferroptosis-related gene signature (FRGS) for predicting clinical outcome in lung adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. A ferroptosis-related gene signature for overall survival prediction and immune infiltration in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Ferroptosis-Related Markers for the Clinical and Biological Value in Gastric Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and validation of a ferroptosis-related gene to predict survival outcomes and the immune microenvironment in lung adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 10. Construction and validation of a novel ferroptosis-related prognostic signature for lung adenocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. Ferroptosis in Lung Cancer: From Molecular Mechanisms to Prognostic and Therapeutic Opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferroptosis: Therapeutic Potential and Strategies in Non-Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Ferroptosis in Lung Adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [A Comparative Guide to Public Datasets in Lung Cancer Ferroptosis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026041#review-of-studies-using-pkumdl-lc-101-d04-in-ferroptosis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com